molecular formula C9H13LiO3S B2816710 Lithium;5-pentylfuran-2-sulfinate CAS No. 2445786-79-6

Lithium;5-pentylfuran-2-sulfinate

Cat. No.: B2816710
CAS No.: 2445786-79-6
M. Wt: 208.2
InChI Key: HKTBRRHSNGSAMV-UHFFFAOYSA-M
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Description

Lithium;5-pentylfuran-2-sulfinate is a chemical compound with the molecular formula C9H14O3SLi It is a lithium salt of 5-pentylfuran-2-sulfinate, characterized by its unique structure that includes a furan ring substituted with a pentyl group and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-pentylfuran-2-sulfinate typically involves the reaction of 5-pentylfuran-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:

5-pentylfuran-2-sulfinic acid+LiOHThis compound+H2O\text{5-pentylfuran-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-pentylfuran-2-sulfinic acid+LiOH→this compound+H2​O

The reaction is usually conducted in an aqueous or organic solvent, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-purity product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Lithium;5-pentylfuran-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield lithium;5-pentylfuran-2-sulfonate, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

Lithium;5-pentylfuran-2-sulfinate has several scientific research applications, including:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;5-pentylfuran-2-sulfinate involves its interaction with molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, potentially affecting enzyme activity and signaling pathways. The lithium ion may also play a role in modulating biological processes, similar to other lithium compounds used in medicine.

Comparison with Similar Compounds

Similar Compounds

    Sodium;5-pentylfuran-2-sulfinate: Similar structure but with sodium instead of lithium.

    Potassium;5-pentylfuran-2-sulfinate: Similar structure but with potassium instead of lithium.

    Lithium;5-ethylfuran-2-sulfinate: Similar structure but with an ethyl group instead of a pentyl group.

Uniqueness

Lithium;5-pentylfuran-2-sulfinate is unique due to the presence of the lithium ion, which can influence its reactivity and interactions compared to its sodium and potassium counterparts. The pentyl group also provides distinct hydrophobic properties, affecting its solubility and behavior in different environments.

Properties

IUPAC Name

lithium;5-pentylfuran-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3S.Li/c1-2-3-4-5-8-6-7-9(12-8)13(10)11;/h6-7H,2-5H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTBRRHSNGSAMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCC1=CC=C(O1)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13LiO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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